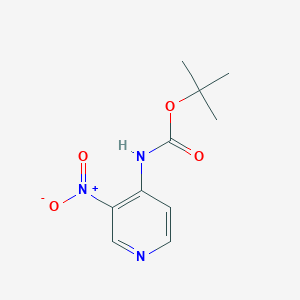

tert-Butyl (3-nitropyridin-4-yl)carbamate

Description

tert-Butyl (3-nitropyridin-4-yl)carbamate is a carbamate derivative featuring a pyridine ring substituted with a nitro group at the 3-position and a tert-butyl carbamate moiety at the 4-position. The tert-butyl group provides steric protection to the carbamate, enhancing stability against enzymatic or chemical degradation, while the nitro group confers strong electron-withdrawing effects, influencing the pyridine ring's reactivity. This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly for protecting amines during multi-step reactions .

Properties

IUPAC Name |

tert-butyl N-(3-nitropyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-4-5-11-6-8(7)13(15)16/h4-6H,1-3H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEIOYAIAXCJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446503 | |

| Record name | tert-Butyl (3-nitropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623562-22-1 | |

| Record name | tert-Butyl (3-nitropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-nitropyridin-4-yl)carbamate typically involves the reaction of 3-nitropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

[ \text{3-nitropyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in tert-Butyl (3-nitropyridin-4-yl)carbamate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Reduction: 3-Aminopyridine derivative.

Substitution: Substituted pyridine derivatives.

Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry: tert-Butyl (3-nitropyridin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to study the effects of nitro and carbamate groups on biological systems. It is also employed in the development of enzyme inhibitors and other bioactive molecules.

Medicine: this compound has potential applications in drug discovery and development. It is investigated for its role in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (3-nitropyridin-4-yl)carbamate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins. The carbamate group can act as a protecting group for amines, allowing for selective reactions in complex synthetic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

tert-Butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate

- Molecular Formula : C₁₀H₁₁Cl₂N₃O₄

- Molar Mass : 308.12 g/mol

- Key Features: Chlorine atoms at the 2- and 6-positions of the pyridine ring. Increased steric bulk and lipophilicity compared to the non-chlorinated analogue.

tert-Butyl (p-nitrophenyl)carbamate

Variations in the Carbamate Attachment Site

tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate

- Key Features: Carbamate group attached to a trans-cyclohexyl amine instead of pyridine. 3-Nitro group on pyridin-2-yl, creating a meta-substitution pattern.

tert-Butyl (4-hydroxyphenyl)carbamate

Alicyclic and Heterocyclic Analogues

trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate

- Molecular Formula : C₁₁H₂₂N₂O₂

- Key Features: Piperidine ring with a methyl substituent. Trans configuration influences spatial arrangement and solubility. Potential use in central nervous system (CNS) drug design due to piperidine’s prevalence in bioactive molecules .

tert-Butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate

Functional Group Modifications

tert-Butyl (2-amino-5-fluorophenyl)carbamate

- Key Features: Amino and fluorine substituents on the aromatic ring. Fluorine improves metabolic stability and membrane permeability. Used in kinase inhibitor synthesis .

tert-ButylN-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-carbamate

- Key Features: Cyanoacetyl group introduces additional electrophilic reactivity. Methyl and carbamate groups create a sterically hindered environment, impacting reaction kinetics .

Data Table: Key Properties of Selected Analogues

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| tert-Butyl (3-nitropyridin-4-yl)carbamate | C₁₀H₁₃N₃O₄ | 251.23 | 3-NO₂, pyridine | Pharmaceutical intermediate |

| tert-Butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate | C₁₀H₁₁Cl₂N₃O₄ | 308.12 | 2,6-Cl, 3-NO₂, pyridine | Reactive intermediate |

| trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate | C₁₁H₂₂N₂O₂ | 214.30 | Piperidine, 4-CH₃ | CNS drug development |

| tert-Butyl (4-hydroxyphenyl)carbamate | C₁₁H₁₅NO₃ | 209.24 | 4-OH, benzene | Polymer chemistry |

Research Findings and Implications

Electronic Effects: Nitro-substituted pyridines (e.g., this compound) exhibit lower basicity compared to hydroxyl- or amino-substituted analogues due to electron withdrawal . Chlorine atoms in dichloro derivatives increase lipophilicity (logP) by ~1.5 units, impacting bioavailability .

Steric Considerations :

- tert-Butyl groups reduce hydrolysis rates of carbamates by 50–70% compared to methyl or ethyl analogues .

Synthetic Utility :

- The nitro group in the target compound facilitates reduction to amines, enabling downstream functionalization (e.g., coupling with thiophenes in kinase inhibitors) .

Crystallographic Insights :

- SHELX software has been instrumental in resolving the trans-configuration of cyclohexyl and piperidine derivatives, confirming spatial arrangements critical for drug-receptor interactions .

Biological Activity

Tert-butyl (3-nitropyridin-4-yl)carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H12N3O4

- Molecular Weight : Approximately 224.22 g/mol

- Structure : The compound features a pyridine ring substituted with a nitro group and a tert-butyl carbamate moiety, which enhances its solubility and biological interactions.

The biological activity of this compound is primarily attributed to:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with various enzymes and proteins, influencing cellular pathways.

- Carbamate Functionality : The carbamate group serves as a protecting group for amines, facilitating selective reactions in synthetic pathways and potentially enhancing bioactivity.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies on related carbamates have demonstrated their ability to protect neuronal cells from apoptosis induced by toxic agents such as amyloid-beta peptides. These compounds can modulate apoptotic pathways by increasing the Bcl-2/Bax ratio and inducing autophagy through beclin 1 activation .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase : Inhibitors of this enzyme are crucial in treating conditions like Alzheimer’s disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling.

- β-secretase : Inhibition of this enzyme is significant for reducing amyloid-beta peptide levels, which are implicated in Alzheimer's pathology .

Study on Neuroprotection

A recent study explored the protective effects of this compound on astrocytes exposed to amyloid-beta 1-42. The results indicated:

- Cell Viability Improvement : Co-treatment with the compound significantly improved cell viability compared to controls treated only with amyloid-beta, suggesting protective effects against neurotoxic insults .

- Mechanistic Insights : The compound's ability to reduce TNF-α levels and free radical production was noted, highlighting its potential role in mitigating inflammation associated with neurodegeneration.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (2-chloro-3-nitropyridin-4-yl)carbamate | C10H12ClN2O2 | Contains chlorine; potential for varied biological activity |

| Tert-butyl (4-hydroxy-3-nitropyridin-2-yl)carbamate | C11H14N2O3 | Exhibits neuroprotective effects; inhibits β-secretase |

| Tert-butyl (6-nitropyridin-3-yl)carbamate | C10H13N3O4 | Similar structure; potential for enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.